rac-tert-butyl(1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
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Overview
Description
rac-tert-butyl (1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[410]heptane-2-carboxylate is a complex organic compound featuring a bicyclic structure with a tert-butyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the tert-butyl group, and the addition of the hydroxymethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylate derivative, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
rac-tert-butyl (1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-butyl (1S,6R)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
Uniqueness
rac-tert-butyl (1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-4-5-8-9(7-14)10(8)13/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m1/s1 |
InChI Key |
PTXSUALRANZPRQ-OPRDCNLKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1[C@@H]2CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1C2CO |
Origin of Product |
United States |
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